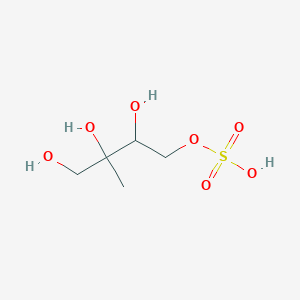
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate is an organic compound characterized by the presence of three hydroxyl groups, a methyl group, and a sulfate group attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxy-3-methylbutylhydrogensulfate typically involves multi-step organic reactions. One common method includes the hydroxylation of 3-methylbutanol followed by sulfation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The sulfate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methylbutanal, while reduction could produce 3-methylbutanol.
Aplicaciones Científicas De Investigación
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, cosmetics, and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,3,4-Trihydroxy-3-methylbutylhydrogensulfate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding, influencing enzyme activity and cellular processes. The sulfate group can enhance the compound’s solubility and reactivity, facilitating its role in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trihydroxybutanal: Similar in structure but lacks the methyl group and sulfate group.
2,3,4-Trihydroxybenzoic acid: Contains a benzene ring instead of a butyl chain.
2,4,6-Trihydroxy-3-geranyl acetophenone: Contains a geranyl group and acetophenone moiety.
Uniqueness
2,3,4-Trihydroxy-3-methylbutylhydrogensulfate is unique due to the combination of its hydroxyl, methyl, and sulfate groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and functionality in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C5H12O7S |
|---|---|
Peso molecular |
216.21 g/mol |
Nombre IUPAC |
(2,3,4-trihydroxy-3-methylbutyl) hydrogen sulfate |
InChI |
InChI=1S/C5H12O7S/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H,9,10,11) |
Clave InChI |
QFZSOLSBEOPMKF-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C(COS(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















